(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[(Z)-1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32BrN3O7/c1-39-25-9-8-22(32)11-19(25)12-23(33-30(37)20-13-26(40-2)29(42-4)27(14-20)41-3)31(38)34-15-18-10-21(17-34)24-6-5-7-28(36)35(24)16-18/h5-9,11-14,18,21H,10,15-17H2,1-4H3,(H,33,37)/b23-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGYVBHBUSJGJD-FMCGGJTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(/C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3)\NC(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32BrN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups including a brominated phenyl ring, methoxy groups, and a pyrido[1,2-a][1,5]diazocin moiety. These structural features are crucial for its biological activity as they influence interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring the pyrido[1,2-a][1,5]diazocin framework. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. The presence of methoxy groups enhances lipophilicity and cellular uptake, facilitating interaction with intracellular targets.
- Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly affect potency.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- In vitro Studies : Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with a methoxy substitution pattern exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.
Anti-inflammatory Activity
Inflammatory diseases are another area where this compound may exhibit beneficial effects:
- Research Findings : Compounds with similar structural motifs have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The presence of electron-donating groups (like methoxy) was found to enhance anti-inflammatory effects.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
